molecular formula C23H21FN4O B10941537 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)quinoline-4-carboxamide

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)quinoline-4-carboxamide

Cat. No.: B10941537
M. Wt: 388.4 g/mol
InChI Key: IKXJGLMLSPKXQM-UHFFFAOYSA-N
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Description

2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole and fluorobenzyl groups. Common reagents and catalysts used in these reactions include:

    Quinoline synthesis: Friedländer synthesis or Skraup synthesis.

    Pyrazole introduction: Cyclization reactions involving hydrazines and 1,3-diketones.

    Fluorobenzyl group addition: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: A class of compounds with similar structures and potential biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.

    Fluorobenzyl derivatives: Compounds with the fluorobenzyl group, often used in medicinal chemistry for their enhanced biological activity.

Uniqueness

2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROBENZYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H21FN4O

Molecular Weight

388.4 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C23H21FN4O/c1-3-28-14-20(15(2)27-28)22-12-19(18-6-4-5-7-21(18)26-22)23(29)25-13-16-8-10-17(24)11-9-16/h4-12,14H,3,13H2,1-2H3,(H,25,29)

InChI Key

IKXJGLMLSPKXQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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